(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride
Overview
Description
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO2 . It is a derivative of benzodioxepin, featuring a chlorine atom and an amine group attached to the benzodioxepin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from benzodioxepin derivatives: The synthesis begins with the chlorination of benzodioxepin derivatives to introduce the chlorine atom at the 9-position.
Amination reaction:
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents, such as halogens and alkyl halides, are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidation reactions can produce carboxylic acids, aldehydes, and ketones.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Substitution reactions can result in the formation of different halogenated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Benzodioxepin derivatives: These compounds share the benzodioxepin core structure but differ in the substituents attached to the ring.
Chlorinated benzodioxepins: Compounds with chlorine atoms at different positions on the benzodioxepin ring.
Amine derivatives: Compounds with various amine groups attached to the benzodioxepin ring.
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Properties
IUPAC Name |
(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9;/h4-5H,1-3,6,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCGWCGQIRQRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CN)Cl)OC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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